molecular formula C14H15N5O6S2 B1239440 Cefdaloxime

Cefdaloxime

货号: B1239440
分子量: 413.4 g/mol
InChI 键: HOGISBSFFHDTRM-RWFJUVPESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefdaloxime is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria . This compound is particularly valuable in treating infections that are resistant to other antibiotics.

准备方法

Synthetic Routes and Reaction Conditions

Cefdaloxime is synthesized through a series of chemical reactions involving the formation of its core β-lactam ring structure. . Common methods include acylation and cyclization reactions under controlled conditions to ensure the stability of the β-lactam ring.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes to produce the 7-ACA nucleus, followed by chemical modification to introduce the desired side chains. The process is optimized for high yield and purity, often involving advanced techniques such as crystallization and chromatography for purification .

化学反应分析

Types of Reactions

Cefdaloxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the β-lactam ring .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified side chains, which can exhibit different antibacterial spectra and potencies .

科学研究应用

Clinical Applications

Cefdaloxime is primarily used in the treatment of:

  • Respiratory Tract Infections : Studies have shown this compound's efficacy in treating acute otitis media, sinusitis, and pneumonia. Its clinical success rates are comparable to other antibiotics like ciprofloxacin .
  • Skin and Soft Tissue Infections : The drug is effective in managing skin infections caused by susceptible strains of Staphylococcus aureus and Streptococcus pyogenes .
  • Urinary Tract Infections : this compound is utilized for uncomplicated urinary tract infections, demonstrating significant clinical cure rates .

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound reveals its rapid absorption and distribution throughout body tissues. A notable study demonstrated that after administration, adequate concentrations of this compound were maintained in lung tissue for extended periods, surpassing the minimum inhibitory concentration (MIC) for common respiratory pathogens .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration12.5 mg/L at 1 hour
Half-Life2 hours
Volume of Distribution0.3 L/kg
Clearance0.15 L/h/kg

Case Studies

  • Comparison with Ciprofloxacin :
    A randomized clinical trial compared the efficacy of this compound with ciprofloxacin in treating acute exacerbations of chronic suppurative otitis media (AECSOM). The clinical success rate was 95.6% for this compound versus 90.9% for ciprofloxacin, indicating comparable effectiveness .
  • Treatment of Uncomplicated Cystitis :
    In another study focused on uncomplicated cystitis among women, this compound demonstrated a clinical cure rate of 82%, while ciprofloxacin achieved a rate of 93%. Although this compound did not meet noninferiority criteria, it remains a viable option for treatment .

Resistance Patterns

The increasing prevalence of antibiotic resistance poses challenges for this compound's effectiveness. Resistance mechanisms include hydrolysis by beta-lactamases and alterations in penicillin-binding proteins. Continuous monitoring and susceptibility testing are essential to ensure effective use in clinical settings.

作用机制

Cefdaloxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

相似化合物的比较

Cefdaloxime is unique among cephalosporins due to its enhanced stability against β-lactamase enzymes, which are produced by resistant bacteria. This makes it more effective against certain resistant strains compared to other cephalosporins .

Similar Compounds

This compound’s unique structural features and resistance to β-lactamase degradation make it a valuable antibiotic in the fight against resistant bacterial infections.

属性

分子式

C14H15N5O6S2

分子量

413.4 g/mol

IUPAC 名称

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1

InChI 键

HOGISBSFFHDTRM-RWFJUVPESA-N

手性 SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O

规范 SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

同义词

RU 29246
RU-29246
RU29246

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。